Tert-butyl 2-(1,4-diazepan-1-yl)acetate

Description

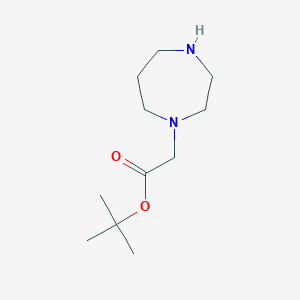

The compound Tert-butyl 2-(1,4-diazepan-1-yl)acetate features a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) linked to an acetate ester with a tert-butyl protecting group. Such compounds are often intermediates in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties like solubility or metabolic stability.

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl 2-(1,4-diazepan-1-yl)acetate |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3 |

InChI Key |

ARHPLXFLEHEGAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1,4-diazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like acetonitrile under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(1,4-diazepan-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-(1,4-diazepan-1-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of diazepane derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its diazepane ring structure is of interest for the design of drugs targeting central nervous system disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of the provided materials:

a. Ethyl 2-phenylacetoacetate ()

- Structure : A β-keto ester with a phenyl group (C₁₂H₁₄O₃), distinct from the diazepane-containing target compound.

b. SHELX Software ()

Critical Limitations of the Evidence

- No Data on Target Compound: The evidence lacks chemical, physical, or pharmacological data for Tert-butyl 2-(1,4-diazepan-1-yl)acetate.

- Missing Analogues: No diazepane derivatives, ester-protected amines, or pharmacologically relevant analogs are discussed.

Recommendations for Further Research

To address the query effectively, consult:

- Patent Databases : For synthetic routes and applications of diazepane-based esters.

- Journal Articles : Search for "1,4-diazepane acetates" or "tert-butyl-protected amines" in platforms like SciFinder or Reaxys.

- Physicochemical Data : Use tools like PubChem or ChemSpider for solubility, logP, and stability comparisons.

Hypothetical Comparison Framework

If data were available, a meaningful comparison might include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.